molecular formula C12H14O2 B11910289 4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl- CAS No. 110411-30-8

4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl-

Cat. No.: B11910289
CAS No.: 110411-30-8
M. Wt: 190.24 g/mol
InChI Key: YSZSUKOHOKTKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic methods have been developed for the preparation of chroman-4-one derivatives. One common method involves the cyclization of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base . Another method includes the use of palladium-catalyzed cross-coupling reactions . The reaction conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) or silver hexafluoroantimonate (AgSbF6) .

Industrial Production Methods

Industrial production methods for 2,2,7-Trimethylchroman-4-one often involve large-scale synthesis using similar reaction conditions as mentioned above. The focus is on optimizing yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2,7-Trimethylchroman-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, silver hexafluoroantimonate

    Solvents: Ethanol, dimethyl sulfoxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,2,7-Trimethylchroman-4-one can yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,7-Trimethylchroman-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of three methyl groups at positions 2, 2, and 7 can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

IUPAC Name

2,2,7-trimethyl-3H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-4-5-9-10(13)7-12(2,3)14-11(9)6-8/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZSUKOHOKTKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CC(O2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344918
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110411-30-8
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-2,2,7-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.